molecular formula C15H16N2OS B5545028 5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5545028
M. Wt: 272.4 g/mol
InChI Key: BBOPZMIUSLVPJX-RAXLEYEMSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves cyclization reactions and the formation of a thiazole ring through condensation processes. These methods often require specific reactants, catalysts, and controlled conditions to ensure the formation of the desired compound with high purity and yield. The detailed synthesis methods can vary based on the desired substitution patterns on the thiazole ring and the side chains involved.

Molecular Structure Analysis

The molecular structure of thiazole derivatives like our compound is characterized by X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the configuration of the thiazole ring, and the spatial relationship between different substituents. The structure is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present. Their chemical properties are influenced by the thiazole ring, which imparts stability and reactivity, allowing for further chemical modifications and applications in synthesis.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for the compound's handling, storage, and application in different environments.

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are influenced by the presence of the thiazole ring and the specific substituents attached to it, defining the compound's behavior in chemical reactions and applications.

For further detailed information and study-specific insights, the following references can be consulted:

Scientific Research Applications

Antimicrobial Activity

5-(4-Methylbenzylidene)-2-(1-Pyrrolidinyl)-1,3-Thiazol-4(5H)-one and its derivatives have shown significant promise in antimicrobial research. For instance, Desai, Jadeja, and Khedkar (2022) synthesized 4-thiazolidinone hybrids, which displayed antimicrobial activity against bacterial and fungal strains. This research highlights the potential of such compounds in the development of new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Electrochemical and Photophysical Properties

Woodward et al. (2017) investigated N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives, which exhibited strong blue fluorescence and reversible electrochromism. This study suggests potential applications in optoelectronic and photochemical applications, demonstrating the versatility of thiazol-4(5H)-one derivatives (Woodward et al., 2017).

Anticancer Research

The anticancer potential of thiazole derivatives has been a focus of research as well. For example, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative properties. This research underscores the relevance of thiazole derivatives in developing new anticancer drugs (Gür et al., 2020).

Corrosion Inhibition

Thiazole derivatives also find application in the field of corrosion science. Ansari, Quraishi, and Singh (2014) studied Schiff's bases of pyridyl substituted triazoles, including thiazole derivatives, as corrosion inhibitors for mild steel. This research indicates the potential of these compounds in industrial applications to prevent corrosion (Ansari, Quraishi, & Singh, 2014).

Molecular Docking Studies

Research by Shanmugapriya et al. (2022) conducted molecular docking studies on thiazole derivatives, offering insights into their interactions with cancer proteins. This type of research is crucial for understanding the molecular mechanisms of potential pharmaceuticals (Shanmugapriya et al., 2022).

Future Directions

There seems to be some information related to this compound on a Japanese website , but the details are not clear.

properties

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-4-6-12(7-5-11)10-13-14(18)16-15(19-13)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOPZMIUSLVPJX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

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